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Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical

properties and bioconjugation application of BDP FL NHS Ester, a versatile fluorescent probe.

The document details its absorption and emission characteristics, provides structured

experimental protocols for its use in labeling primary amines, and offers insights into the

characterization of the resulting conjugates.

Core Photophysical and Chemical Properties
BDP FL (BODIPY FL) is a bright, green fluorescent dye known for its high fluorescence

quantum yield and sharp emission spectra, making it a superior alternative to traditional

fluorophores like fluorescein (FITC).[1] Its N-hydroxysuccinimide (NHS) ester derivative is a

popular tool for covalently attaching the dye to primary amines on proteins, amine-modified

oligonucleotides, and other molecules.[2] The resulting conjugates exhibit the dye's favorable

spectral properties and are relatively insensitive to solvent polarity and pH changes.[2][3]

Quantitative Data Summary
The key photophysical and chemical properties of BDP FL NHS Ester are summarized in the

table below for easy reference. These values are essential for designing and interpreting

fluorescence-based experiments.
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Property Value References

Maximum Excitation

Wavelength (λex)
502 - 504 nm [2][4][5]

Maximum Emission

Wavelength (λem)
509 - 514 nm [4][5][6]

Molar Extinction Coefficient (ε) 80,000 - 92,000 M-1cm-1 [6][7]

Fluorescence Quantum Yield

(Φ)
~0.9 - 0.97 [6][7]

Fluorescence Lifetime (τ) ~5 nanoseconds or longer [2]

Molecular Weight 389.16 g/mol [2][4]

Solubility Good in DMSO and DMF [2]

Chemical Reactivity Primary amines [2]

Correction Factor at 280 nm

(CF280)
0.027 [6]

Chemical Reaction and Labeling Mechanism
The conjugation of BDP FL NHS Ester to a primary amine-containing molecule, such as a

protein, proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a

nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a

stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] The reaction is

pH-dependent, with an optimal range of 8.3-8.5, where the primary amines are deprotonated

and thus more nucleophilic.[9]
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BDP FL NHS Ester reaction with a primary amine.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving BDP FL NHS
Ester, from protein labeling to the characterization of the final conjugate.

Protocol 1: Protein Labeling with BDP FL NHS Ester
This protocol outlines the steps for the covalent labeling of a protein with BDP FL NHS Ester.

Materials:

BDP FL NHS Ester

Protein of interest

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a

concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or

glycine) as they will compete in the reaction.[1]

Prepare Dye Stock Solution: Immediately before use, dissolve the BDP FL NHS Ester in a

small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1]

Labeling Reaction:

Calculate the required amount of BDP FL NHS Ester to achieve a desired molar excess

over the protein. A common starting point is a 10-fold molar excess of dye to protein.[1]
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While gently vortexing, add the dye stock solution to the protein solution.[1]

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.[1]

Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture.

[1]

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first

colored fraction to elute will be the labeled protein.[6]

Protocol 2: Determination of the Degree of Labeling
(DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each

protein molecule. It is a critical parameter for ensuring the quality and consistency of the

conjugate.[2]

Materials:

Purified BDP FL-labeled protein conjugate

Spectrophotometer

Quartz cuvettes

Procedure:

Measure Absorbance:

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

absorbance maximum of BDP FL, approximately 503 nm (Amax).[2]

If the absorbance is too high, dilute the sample with the storage buffer and record the

dilution factor.

Calculate Protein Concentration:
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The absorbance of the BDP FL dye at 280 nm must be accounted for to accurately

determine the protein concentration. The corrected protein absorbance (Aprot) is

calculated as follows: Aprot = A280 - (Amax × CF280) where CF280 is the correction

factor for BDP FL at 280 nm (0.027).[2]

The molar concentration of the protein is then calculated using the Beer-Lambert law:

[Protein] (M) = Aprot / εprot where εprot is the molar extinction coefficient of the protein at

280 nm.

Calculate Dye Concentration:

The molar concentration of the BDP FL dye is calculated using the Beer-Lambert law:

[Dye] (M) = Amax / εdye where εdye is the molar extinction coefficient of BDP FL at its

absorbance maximum (e.g., 92,000 M-1cm-1).[2]

Calculate DOL:

The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]

Protocol 3: Measurement of Fluorescence Quantum
Yield
The fluorescence quantum yield (Φ) of the BDP FL-labeled protein can be determined using

the comparative method with a known standard.

Materials:

Purified BDP FL-labeled protein conjugate

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine

6G in ethanol, Φ = 0.95)

Spectrofluorometer

UV-Vis Spectrophotometer

Quartz cuvettes
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Procedure:

Prepare a Series of Dilutions: Prepare a series of dilutions for both the BDP FL-labeled

protein and the standard in the same buffer/solvent. The absorbance of these solutions at

the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation

wavelength using a UV-Vis spectrophotometer.

Measure Fluorescence Emission:

Record the fluorescence emission spectrum for each solution using a spectrofluorometer,

exciting at the same wavelength used for the absorbance measurements.

Integrate the area under the fluorescence emission curve for each solution to obtain the

integrated fluorescence intensity.

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the BDP FL-

labeled protein and the standard.

Calculate Quantum Yield: The quantum yield of the BDP FL-labeled protein (Φsample) is

calculated using the following equation: Φsample = Φstd × (Gradientsample / Gradientstd) ×

(η2sample / η2std) where Φstd is the quantum yield of the standard, Gradient is the slope

from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive

index of the solvent.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for labeling a protein with BDP FL NHS
Ester and characterizing the resulting conjugate.
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Workflow for protein labeling with BDP FL NHS Ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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